Lithocholyl-N-hydroxysuccinimide

Description

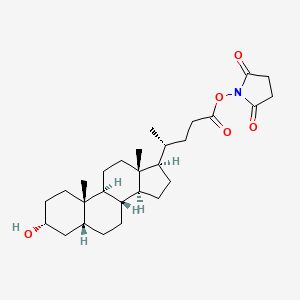

Lithocholyl-N-hydroxysuccinimide (Lithocholyl-NHS) is a reactive ester derivative of lithocholic acid, a bile acid, conjugated to N-hydroxysuccinimide (NHS). This compound is primarily utilized in biochemical research for covalent modification of proteins, particularly through amine group coupling. For example, Lithocholyl-NHS has been employed to synthesize lithocholyl-bovine serum albumin (BSA) conjugates, which are hydrolyzed to isolate N-epsilon-lithocholyl lysine (NELL) for studying tissue-bound lithocholic acid (TBL) . The synthesis involves coupling Lithocholyl-NHS to fatty acid-free BSA under controlled acidic conditions (6N HCl-propionic acid at 70°C for 3 hours), followed by reversed-phase HPLC purification using Sep-Pak C18 columns .

Properties

Molecular Formula |

C28H43NO5 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1 |

InChI Key |

NPZMMBWYMYQGDF-XBBAIHCVSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithocholyl-N-hydroxysuccinimide is synthesized by reacting lithocholic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithocholyl-N-hydroxysuccinimide primarily undergoes substitution reactions, where the N-hydroxysuccinimide group is replaced by an amino group from another molecule. This reaction forms a stable amide bond, making it useful in bioconjugation .

Common Reagents and Conditions

Reagents: Amines, DCC, EDC

Conditions: Anhydrous solvents (e.g., dichloromethane, DMF), room temperature to mild heating

Major Products

The major product of these reactions is a lithocholic conjugate, where the lithocholic acid is linked to another molecule via an amide bond .

Scientific Research Applications

Lithocholyl-N-hydroxysuccinimide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex molecules.

Biology: Employed in protein labeling and bioconjugation techniques.

Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

Industry: Applied in the production of bioactive compounds and materials for biomedical devices

Mechanism of Action

The mechanism of action of lithocholyl-N-hydroxysuccinimide involves the activation of the carboxy group of lithocholic acid by N-hydroxysuccinimide. This activation facilitates the formation of an amide bond with an amino group from another molecule. The molecular targets are typically proteins or peptides, and the pathways involved include bioconjugation and peptide synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Lithocholyl-NHS belongs to the broader class of NHS esters, which are widely used in bioconjugation due to their reactivity with primary amines. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings:

Reactivity and Target Specificity: Lithocholyl-NHS selectively modifies amine groups in proteins, enabling studies on bile acid-protein interactions . NHS-PI(3,4)P2, another NHS ester, labels amine-containing phosphatidylinositol derivatives for proteomic profiling . N-Iodosuccinimide, a halogenated succinimide derivative, catalyzes alcohol cross-coupling reactions, diverging from NHS esters’ amine reactivity .

Synthesis and Purification :

- Lithocholyl-NHS conjugates require hydrolysis under harsh acidic conditions (6N HCl-propionic acid) and HPLC purification .

- NHS-PI(3,4)P2 synthesis involves milder conditions (DMF, room temperature) with C18 column purification .

Safety Profiles :

- Both Lithocholyl-NHS and NHS share GHS hazards (skin/eye irritation), but Lithocholyl-NHS’s lipophilic lithocholyl moiety may enhance tissue retention and toxicity risks .

- N-Iodosuccinimide’s safety data are less documented, though iodinated compounds often pose distinct handling challenges .

Analytical and Functional Distinctions

- Chromatographic Behavior : Lithocholyl-NHS-derived NELL is analyzed via fluorescence or UV/visible detectors after derivatization, whereas NHS-PI(3,4)P2 uses MALDI-HRMS and NMR for structural confirmation .

- Biological Applications : Lithocholyl-NHS is niche in bile acid research, while NHS-PI(3,4)P2 supports lipidomics, and NHS itself is a universal bioconjugation tool .

Q & A

Q. What is the standard protocol for synthesizing lithocholyl-protein conjugates using Lithocholyl-N-hydroxysuccinimide?

this compound is typically used to conjugate lithocholic acid derivatives to proteins via amine groups. A validated method involves coupling this compound to fatty acid-free bovine serum albumin (BSA) in a pH 8.0–9.0 buffer (e.g., 0.1 M sodium bicarbonate) at a molar ratio of 10:1 (lithocholyl reagent:protein). The reaction is incubated at 4°C for 12–16 hours, followed by dialysis to remove unreacted reagents . This protocol ensures minimal hydrolysis of the active ester while maximizing conjugation efficiency.

Q. How can HPLC be optimized for analyzing this compound-derived conjugates?

Reverse-phase HPLC with a C18 column and UV/visible or fluorescence detection is recommended. For example, N-epsilon-lithocholyl lysine (NELL) conjugates can be derivatized with fluorescamine or dimethylaminoazobenzene isothiocyanate (DABITC) to enhance detection sensitivity. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% trifluoroacetic acid) with gradient elution (40–90% acetonitrile over 20 minutes). Method validation should include spike-and-recovery tests to confirm linearity (R² > 0.99) and limits of detection (LOD < 1 ng/mL) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a skin irritant (H315) and causes serious eye damage (H318). Researchers must use PPE (gloves, goggles) and work in a fume hood. Contaminated surfaces should be deactivated with 70% ethanol. Emergency procedures include flushing eyes with water for 15 minutes and washing skin with soap. Toxicity data suggest acute exposure risks, emphasizing the need for institutional biosafety protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conjugation efficiency across experimental replicates?

Variability often stems from incomplete activation of the NHS ester or protein aggregation. To troubleshoot:

- Verify reagent purity via NMR or LC-MS to rule out hydrolysis.

- Optimize pH (8.5–9.0) to stabilize the active ester while avoiding protein denaturation.

- Use centrifugal filtration (3 kDa cutoff) to remove aggregates before conjugation. Comparative studies using MALDI-TOF mass spectrometry can quantify the degree of substitution (DoS) and identify batch-to-batch inconsistencies .

Q. What strategies mitigate steric hindrance in enzymatic assays involving this compound conjugates?

Steric hindrance, as seen with Clostridial cholanoylamino acid hydrolase, can block enzyme access to conjugated lithocholic acid. Solutions include:

- Using shorter spacer arms (e.g., 6-aminocaproic acid) between the lithocholyl group and the protein.

- Employing site-specific conjugation (e.g., cysteine residues) instead of lysine-directed NHS chemistry. Validate modifications via enzymatic digestion followed by HPLC-MS/MS to confirm substrate accessibility .

Q. How do solvent polarity and temperature affect the stability of this compound during synthesis?

The NHS ester group is hydrolytically labile. Stability studies show:

- In anhydrous DMF or DMSO, the reagent retains >90% activity for 24 hours at 4°C.

- Aqueous buffers (pH > 7.5) reduce half-life to <2 hours.

- Lower temperatures (4°C vs. 25°C) slow hydrolysis by 3-fold. Pre-dissolving the reagent in dry aprotic solvents and adding it to reactions immediately is critical for high-yield conjugation .

Data Interpretation and Reporting

Q. How should researchers report conjugation efficiency to meet NIH preclinical guidelines?

Include:

- Exact molar ratios and reaction conditions (pH, temperature, duration).

- Analytical methods (e.g., UV-Vis quantification of unreacted NHS ester at 260 nm).

- DoS calculated via mass spectrometry or spectrophotometric assays.

- Negative controls (e.g., protein without reagent) to confirm specificity. Adherence to these standards ensures reproducibility and compliance with NIH reporting frameworks .

Q. What statistical approaches are appropriate for validating this compound-based assay results?

Use ANOVA for multi-group comparisons (e.g., different conjugation protocols) and Student’s t-test for pairwise analyses. For HPLC data, apply non-linear regression to quantify peak areas and ensure normality via Shapiro-Wilk tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95%) to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.